molecular formula C15H14N4O B033970 2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile CAS No. 108610-78-2

2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile

Cat. No.: B033970
CAS No.: 108610-78-2
M. Wt: 266.30 g/mol
InChI Key: WNXSIPLQLUDQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine is a chemical compound with the molecular formula C14H14N4O. It is characterized by the presence of a cyano group, a morpholino group, and a pyridyl group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(pyrid-4-yl)pyridine with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the compound can be synthesized by dissolving it in acids and precipitating it from the solutions obtained using bases. Alternatively, it can be dissolved in chlorinated hydrocarbons and precipitated from these solutions . These methods ensure high bulk density and crystalline purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

108610-78-2

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C15H14N4O/c16-10-13-9-14(12-1-3-17-4-2-12)11-18-15(13)19-5-7-20-8-6-19/h1-4,9,11H,5-8H2

InChI Key

WNXSIPLQLUDQDP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N

Key on ui other cas no.

108610-78-2

Synonyms

3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine
AWD 122-14
AWD-122-14

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.3 kg 3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate is suspended in 40 l water and the suspension is heated to 50° C. 0.5 kg activated charcoal is added and filtered off with suction after 15 minutes of stirring and washed with water. The filtrate is cooled to 30° C. While stirring, about 2.7 l concentrated sodium hydroxide solution is allowed to run in over a period of one hour at this temperature until pH 8-9. The crystalline material is centrifuged off and washed with total of 30 l water. The yield is 4.1 kg (93.2% of the theoretical yield), with a melting point of 126° C.-128° C. The bulk density of the material, after is was pulverized in a mortar, was about 360 g/l.
Name
3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate
Quantity
5.3 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.